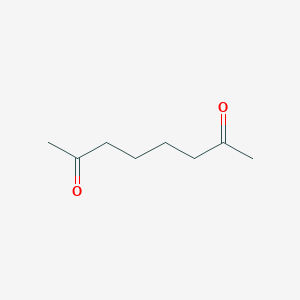
2,7-Octanedione
Cat. No. B167701
Key on ui cas rn:
1626-09-1
M. Wt: 142.2 g/mol
InChI Key: NZGDDIUIXYFYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05606005
Procedure details


As processes for synthesizing 3,8- or 3,7-dimethyldecanedioic acid, the following (7) through (9) are known: (7) a process for synthesizing 3,8-dimethyldecanedioic acid, from 2,7-octanedione comprising the five steps of Reformatsky reaction of ethyl bromoacetate, bromination of hydroxyl group, dehydrobromination, hydrogenation of double bond and hydrolysis of ester (see Ann., 580, 125-131 (1953)); (8) a process for synthesizing 3,8-dimethyldecanedioic acid, comprising seven steps starting from malonic condensation of diethyl methylmalonate and 1,4-dibromobutane, followed by hydrolysis and decarboxylation to obtain 2,7-dimethyloctanedioic acid as an intermediate and the subsequent conversion of this intermediate to acid chloride, which is then converted via diazoketone into the intended dicarboxylic acid (see Ann., 598, 1-24 (1956)); (9) a process to obtain 3,7-dimethyldecanedioic acid by hydrogenation of essential oil of Geranium macrorhizum, and subsequent ozonolysis and degradation with perchloric acid (see Chem.listy, 52, 1174-1179 (1958)).
[Compound]
Name
3,8- or 3,7-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
3,8-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
3,8-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
C[CH:2]([CH2:7][CH2:8][CH2:9][CH2:10][CH:11](C)[CH2:12][C:13]([OH:15])=[O:14])CC(O)=O.[CH3:17]C(=O)CCCCC(=O)C.BrC[C:29]([O:31]CC)=[O:30].CC(C(OCC)=O)C(OCC)=O.BrCCCCBr>>[CH3:17][CH:12]([CH2:11][CH2:10][CH2:9][CH2:8][CH:7]([CH3:2])[C:29]([OH:31])=[O:30])[C:13]([OH:15])=[O:14]
|
Inputs


Step One
[Compound]
|
Name
|
3,8- or 3,7-dimethyldecanedioic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCBr
|
Step Three
[Compound]
|
Name
|
( 7 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
( 9 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
( 7 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
3,8-dimethyldecanedioic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)O)CCCCC(CC(=O)O)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCCC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
( 8 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
3,8-dimethyldecanedioic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)O)CCCCC(CC(=O)O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by hydrolysis and decarboxylation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)O)CCCCC(C(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
